molecular formula C14H19NO3 B3342159 (4S)-N-Cbz-4-hydroxy-azepane CAS No. 1292324-55-0

(4S)-N-Cbz-4-hydroxy-azepane

Cat. No.: B3342159
CAS No.: 1292324-55-0
M. Wt: 249.3 g/mol
InChI Key: GJXUQWPNVHGPQC-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-N-Cbz-4-hydroxy-azepane is a chiral compound with the molecular formula C14H19NO3 It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and features a hydroxyl group at the fourth position and a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-N-Cbz-4-hydroxy-azepane typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the azepane ring, which can be achieved through various methods such as cyclization reactions.

    Introduction of Hydroxyl Group: The hydroxyl group at the fourth position can be introduced via selective hydroxylation reactions.

    Protection of Nitrogen Atom: The nitrogen atom is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(4S)-N-Cbz-4-hydroxy-azepane undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the Cbz protecting group, yielding the free amine.

    Substitution: The hydroxyl group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction can produce the free amine.

Scientific Research Applications

(4S)-N-Cbz-4-hydroxy-azepane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4S)-N-Cbz-4-hydroxy-azepane involves its interaction with specific molecular targets. The hydroxyl group and the Cbz-protected nitrogen atom can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4R)-N-Cbz-4-hydroxy-azepane: The enantiomer of (4S)-N-Cbz-4-hydroxy-azepane, differing in the spatial arrangement of the hydroxyl group.

    N-Cbz-4-hydroxy-piperidine: A six-membered ring analog with similar functional groups.

    N-Cbz-4-hydroxy-morpholine: A compound with an oxygen atom in the ring, providing different chemical properties.

Uniqueness

This compound is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties compared to its six-membered analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

benzyl (4S)-4-hydroxyazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-13-7-4-9-15(10-8-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXUQWPNVHGPQC-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CCN(C1)C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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